6,7,4'-Trihydroxyisoflavone is a natural product found in Capsicum annuum with data available.
6,7,4'-Trihydroxyisoflavone
CAS No.: 17817-31-1
Cat. No.: VC21345744
Molecular Formula: C15H10O5
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 17817-31-1 |
---|---|
Molecular Formula | C15H10O5 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | 6,7-dihydroxy-3-(4-hydroxyphenyl)chromen-4-one |
Standard InChI | InChI=1S/C15H10O5/c16-9-3-1-8(2-4-9)11-7-20-14-6-13(18)12(17)5-10(14)15(11)19/h1-7,16-18H |
Standard InChI Key | GYLUFQJZYAJQDI-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CC=C1C2=COC3=CC(=C(C=C3C2=O)O)O)O |
Melting Point | 322 °C |
Chemical Properties and Structural Characteristics
Basic Chemical Information
6,7,4'-Trihydroxyisoflavone (CAS: 17817-31-1) belongs to the isoflavone class of compounds. Its molecular formula is C15H10O5 with a molecular weight of 270.24 . Structurally, it can be described as a hydroxyisoflavone that is derived from daidzein, bearing an additional hydroxy substituent at position 6 . The compound is also known by several synonyms including demethyltexasin, desmethylglycitein, and 6,7-dihydroxy-3-(4-hydroxyphenyl)-4H-chromen-4-one .
Physical and Chemical Properties
The comprehensive physical and chemical properties of 6,7,4'-Trihydroxyisoflavone are essential for understanding its behavior in various biological and chemical systems. Table 1 summarizes these key properties:
Property | Value |
---|---|
Melting point | >280°C |
Boiling point | 587.1±50.0 °C (Predicted) |
Density | 1.548±0.06 g/cm³ (Predicted) |
Physical state | Powder to crystal |
Color | Light yellow to Brown to Dark green |
Solubility | Soluble in Dimethylformamide |
Storage temperature | 2-8°C |
pKa | 6.85±0.20 (Predicted) |
CAS Registry Number | 17817-31-1 |
These physicochemical characteristics significantly influence the compound's stability, bioavailability, and interactions with biological targets, which ultimately determine its pharmacological efficacy .
Natural Occurrence and Production
Synthetic Production
The chemical synthesis of 6,7,4'-Trihydroxyisoflavone has been documented in scientific literature. Early research by Ikehata et al. detailed the chemical synthesis methods for this compound and several of its derivatives . According to chemical databases, 6,7,4'-Trihydroxyisoflavone can be prepared using daidzein as a raw material , allowing for controlled production for research and potentially commercial applications.
Metabolic Pathway and Relationship to Daidzein
6,7,4'-Trihydroxyisoflavone is a major metabolite of daidzein, one of the primary isoflavones found in soy foods and plants . Following ingestion, daidzein undergoes biotransformation in the human body, being readily converted to hydroxylated metabolites including 6,7,4'-Trihydroxyisoflavone .
The metabolic transformation involves the addition of a hydroxyl group to the daidzein structure, resulting in enhanced biological activities compared to the parent compound in certain contexts. Research has demonstrated that 6,7,4'-Trihydroxyisoflavone shows better inhibitory effects than daidzein on solar UV-induced MMP-1 expression , indicating the metabolite possesses enhanced biological activities in specific applications.
This metabolic relationship is particularly important when considering the bioavailability and effectiveness of soy isoflavones in human nutrition and supplementation. The conversion of dietary daidzein to 6,7,4'-Trihydroxyisoflavone may represent an important mechanism by which soy foods exert certain health benefits.
Research Applications and Significance
Current Research Applications
6,7,4'-Trihydroxyisoflavone has demonstrated significant pharmacological activities that extend beyond its initial characterization as an antioxidant. Current research has focused on several key applications:
-
As an isoflavone modulator of adenosine-monophosphate-activated protein kinase, with implications for metabolic regulation
-
In cognitive research, particularly for its effects on learning and memory enhancement and potential applications in neurodegenerative conditions
-
In dermatological applications, especially for its ability to inhibit PKCα and suppress MMP-1 expression, making it a candidate for development in anti-aging and photoprotective skincare products
-
In nutritional research related to the health benefits of fermented soy products, where it was originally discovered
Comparative Efficacy Studies
Research has demonstrated that 6,7,4'-Trihydroxyisoflavone often exhibits superior effects compared to related compounds. In dermatological applications, for instance, the compound showed better inhibitory effects than both its precursor daidzein and retinoic acid on solar UV-induced MMP-1 expression . This comparative advantage suggests that 6,7,4'-Trihydroxyisoflavone may offer unique benefits in certain therapeutic contexts.
Compound | Relative Inhibitory Effect on MMP-1 Expression |
---|---|
6,7,4'-Trihydroxyisoflavone | Highest inhibitory effect |
Retinoic acid | Moderate inhibitory effect |
Daidzein | Lower inhibitory effect |
This comparative efficacy highlights the potential value of 6,7,4'-Trihydroxyisoflavone as a lead compound for further development in pharmacological and cosmeceutical applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume